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Compound of Interest

Compound Name: hodgkinsine B

Cat. No.: B1251297

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and experimental protocols for the catalyst-controlled synthesis of
the complex alkaloid (-)-hodgkinsine B. This work consolidates and presents methodologies
from the seminal contributions of the Movassaghi and Overman research groups, focusing on
catalyst-controlled strategies that enable the stereoselective construction of this intricate
natural product.

Hodgkinsine B, a member of the oligocyclotryptamine alkaloid family, possesses a complex
molecular architecture characterized by multiple stereocenters and a challenging trimeric
structure. Its synthesis has been a significant focus in the field of organic chemistry, leading to
the development of innovative catalyst-controlled methodologies. This document outlines two
prominent and successful approaches: a diazene-directed assembly strategy and an
asymmetric intramolecular Heck cyclization.

Strategic Approaches to Hodgkinsine B Synthesis

Two principal catalyst-controlled strategies have emerged for the enantioselective synthesis of
(-)-hodgkinsine B.

e Movassaghi's Diazene-Directed Assembly: This convergent approach utilizes the strategic
formation and subsequent photoextrusion of dinitrogen from diazene intermediates to
stereoselectively form key carbon-carbon bonds. The synthesis relies on the catalyst-
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controlled C-H amination to install key functionalities and a silver-promoted diazene
formation.[1][2]

e Overman's Asymmetric Intramolecular Heck Cyclization: This methodology establishes a
crucial C3a—C7’ linkage and the associated quaternary stereocenter through a palladium-
catalyzed asymmetric intramolecular Heck reaction. This catalyst-controlled cyclization is a
key step in controlling the stereochemistry of the molecule.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations in the
synthesis of (-)-hodgkinsine B, based on the work of Movassaghi and colleagues.

l. Rhodium-Catalyzed C-H Amination for
Cyclotryptamine Functionalization

This protocol describes the rhodium-catalyzed C-H amination of a dimeric cyclotryptamine
intermediate, a crucial step for introducing a nitrogen functionality at the C3a position, which is
a precursor for diazene formation.[1]

Table 1: Reagents and Materials for Rhodium-Catalyzed C-H Amination

Reagent/Materi Molecular Molar Mass ( Molar
Amount .
al Formula g/mol) Equivalents

Dimeric Diazene

C44H54N808Si2 883.21 100 mg 1.0
(+)-32

C42H44N208Rh
Rh2(esp)2 ) 938.62 2.1mg 0.02
Phl(OAc)2 C10H11104 322.09 73 mg 2.0
MgO MgO 40.30 14 mg 3.0
Dichloromethane

CH2CI2 84.93 2.3 mL -
(DCM)

Protocol:
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» To a flame-dried flask under an argon atmosphere, add the dimeric diazene (+)-32 (100 mg,
0.113 mmol, 1.0 equiv), Rh2(esp)2 (2.1 mg, 2.2 yumol, 0.02 equiv), and MgO (14 mg, 0.34
mmol, 3.0 equiv).

e Add anhydrous dichloromethane (2.3 mL).

e Add PhI(OAc)2 (73 mg, 0.23 mmol, 2.0 equiv) in one portion.

 Stir the reaction mixture at room temperature for 1 hour.

e Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford the desired sulfamate ester (+)-34.

Il. Silver-Promoted Diazene Formation

This protocol details the silver-promoted coupling of a hydrazide with a bromocyclotryptamine
to form a key diazene intermediate.[1]

Table 2: Reagents and Materials for Silver-Promoted Diazene Formation

Reagent/Materi Molecular Molar Mass ( Molar
Amount .
al Formula g/mol) Equivalents

Bromocyclotrypta C21H28BrN302

. i 478.46 54 mg 1.0

mine (+)-26 Si
Hydrazide (-)-31 C21H31N504Si 461.60 65 mg 1.25
Silver Triflate

CF3S03Ag 256.94 35 mg 1.2
(AgOTH)
2,6-di-tert-butyl-
4-methylpyridine C15H25N 219.37 28 mg 1.1
(DTBMP)
Dichloromethane

CH2CI2 84.93 2.3 mL -

(DCM)
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Protocol:

e To a flame-dried flask under an argon atmosphere, add bromocyclotryptamine (+)-26 (54 mg,
0.11 mmol, 1.0 equiv) and hydrazide (-)-31 (65 mg, 0.14 mmol, 1.25 equiv).

e Add anhydrous dichloromethane (2.3 mL).
e Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (28 mg, 0.12 mmol, 1.1 equiv).

e Cool the mixture to 0 °C and add silver triflate (AgOTf) (35 mg, 0.14 mmol, 1.2 equiv) in one
portion.

e Stir the reaction mixture at 22 °C for 1 hour.

o After completion, filter the reaction mixture through a pad of Celite, washing with
dichloromethane.

e Concentrate the filtrate under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to yield the dimeric diazene (+)-32.

lll. Photochemical Dinitrogen Extrusion

This protocol describes the photochemical reaction to extrude dinitrogen from a bis-diazene
intermediate, leading to the formation of the trimeric core of hodgkinsine B.[1]

Table 3: Reagents and Materials for Photochemical Dinitrogen Extrusion

Reagent/Materi Molecular Molar Mass ( Molar
Amount .
al Formula g/mol) Equivalents
Bis-diazene C65H81N11010
, 1308.76 25 mg 1.0
(-)-35 Si3
Benzene C6H6 78.11 19 mL -
Protocol:
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 Dissolve the bis-diazene (-)-35 (25 mg, 0.019 mmol) in benzene (19 mL) in a quartz reaction
vessel.

e Degas the solution by bubbling with argon for 15 minutes.

« Irradiate the solution with a 300 nm lamp in a photochemical reactor for 19 hours.

e Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

o Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the residue by preparative thin-layer chromatography (TLC) to afford the trimer (-)-36.

Quantitative Data Summary

The following table summarizes the yields for the key catalyst-controlled steps in the synthesis
of (-)-hodgkinsine B as reported by Movassaghi and coworkers.[1]

Table 4: Summary of Reaction Yields

. Starting Catalyst/Prom .
Reaction Step . Product Yield (%)
Material oter
Rh-catalyzed C- Dimeric Diazene Sulfamate Ester
o Rh2(esp)2 58
H Amination (+)-32 (+)-34

Silver-Promoted ] o
) Bromide (+)-26 &  Dimeric Diazene
Diazene ) AgOTf 60
) Hydrazide (-)-31 (+)-32
Formation

Photochemical

o Bis-diazene )
Dinitrogen ()35 Trimer (-)-36 hv (300 nm) 41
Extrusion
Final Reduction o
] (-)-Hodgkinsine
to (-)- Trimer (-)-36 Red-Al 68 (over 2 steps)

B
Hodgkinsine B

Visualizing the Synthetic Pathway
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The following diagrams illustrate the logical flow of the catalyst-controlled synthesis of (-)-
hodgkinsine B.

Monomer Synthesis
Ag(1) promoted

conpting

Catalyst-Controlled Dimerization Catalyst-Controlled Functionalization
Rh(II) catalyzed
[ Dimeric Diazene C-H aminati Trimer Assembly Final Assembly
Precursor B Intermediate Dimer Photolysis (300 nm)

Trimeric Bis-diazene & Reduction
Intermediate

()-Hodgkinsine B

Click to download full resolution via product page

Caption: Workflow of the catalyst-controlled synthesis of (-)-hodgkinsine B.
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Caption: Simplified catalytic cycle for the Rh(ll)-catalyzed C-H amination.

These protocols and data provide a comprehensive resource for researchers engaged in the
synthesis of complex natural products and the development of novel therapeutic agents. The
catalyst-controlled methods described herein offer a powerful toolkit for achieving high levels of
stereocontrol in the construction of intricate molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-hodgkinsine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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